N'-(4-chlorobenzylidene)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can yield hydrazine derivatives.
Substitution: Substitution reactions can produce various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response . Additionally, it may act as an inhibitor of the histamine H1 receptor, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
N-(4-nitrobenzylidene)aniline: This compound has similar structural features but differs in the substituent groups, leading to different chemical and biological properties.
N-(4-chlorobenzylidene)-4-methylaniline: This compound is structurally similar but has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
N-(4-methylbenzylidene)-4-methylaniline:
Conclusion
N’-(4-chlorobenzylidene)-4-methoxybenzohydrazide is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block in organic synthesis. Additionally, its potential biological activities open up possibilities for its use in medicine and industry. Further research is needed to fully explore and harness the potential of this compound.
Properties
CAS No. |
51771-22-3 |
---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-4-12(5-9-14)15(19)18-17-10-11-2-6-13(16)7-3-11/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
NSPGIVVYDHYBKH-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.